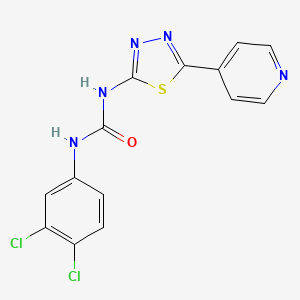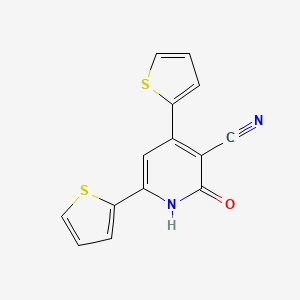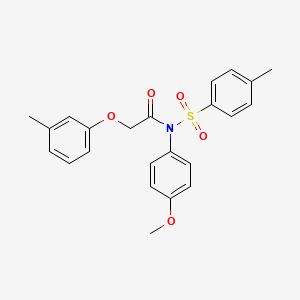
1-(3,4-Dichlorophenyl)-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dichlorophenyl)-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea is a member of ureas.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Methodology : A study by Kejian Li and Wenbin Chen (2008) describes an efficient method for synthesizing urea derivatives like 1-(3,4-Dichlorophenyl)-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea, using microwave irradiation, which offers better reaction conditions compared to conventional heating methods. This method yields satisfactory results and provides a new avenue for synthesizing such compounds (Li & Chen, 2008).
Crystal Structure Analysis : Xinjian Song, Xiao-Hong Tan, and Yan‐Gang Wang (2008) conducted a study on a similar compound, N-(2,6-Difluorobenzoyl)-N'-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea, revealing its triclinic crystal structure, characterized by X-ray diffraction, NMR, and IR techniques. This research is vital for understanding the molecular configuration and potential interactions of these compounds (Song, Tan, & Wang, 2008).
Biological Activities
Fungicidal Properties : A 2006 study by Tan Xiao-hong on a structurally similar compound, 1-(4-Chlorobenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea, demonstrated its effective fungicidal activity against plant pathogens like Botrytis cinerea and Dothiorella gregaria (Xiao-hong, 2006).
Antitumor Activity : The study of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives by Weiwei Li et al. (2019) revealed their potential as antitumor agents, particularly against chronic myeloid leukemia, through inhibition of the PI3K/AKT signaling pathway. This highlights the potential of urea derivatives in cancer therapy (Li et al., 2019).
Cytokinin Activity and Plant Growth Regulation : Xinjian Song et al. (2007) synthesized a series of N-aryl-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]ureas and found that they exhibited cytokinin activity, suggesting their role in promoting plant growth (Song, Tan, & Wang, 2007).
Optical and Electrooptic Properties
- Optical and Nonlinear Optical Properties : A 2018 study by M. Shkir et al. assessed the electrooptic properties of a related compound, revealing its potential application in nonlinear optics and optoelectronic device fabrications. The study highlights the compound's superior properties compared to standard urea, especially in second and third harmonic generation (Shkir et al., 2018).
Propriétés
Nom du produit |
1-(3,4-Dichlorophenyl)-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea |
|---|---|
Formule moléculaire |
C14H9Cl2N5OS |
Poids moléculaire |
366.2 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C14H9Cl2N5OS/c15-10-2-1-9(7-11(10)16)18-13(22)19-14-21-20-12(23-14)8-3-5-17-6-4-8/h1-7H,(H2,18,19,21,22) |
Clé InChI |
VENGYPNOQYXRLX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC(=O)NC2=NN=C(S2)C3=CC=NC=C3)Cl)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Tert-butyl-2-[(5-nitro-2-pyridinyl)thio]thiazole](/img/structure/B1223928.png)

![4-Ethyl-2-methoxy-3-phenyl-3,3a,9,9a-tetrahydropyrrolo[2,3-b]quinoxaline](/img/structure/B1223931.png)
![4-(1-Piperidinyl)-3-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzoic acid ethyl ester](/img/structure/B1223932.png)
![N-[2-furanyl-(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B1223934.png)
![(4-Tert-butylphenyl)-[4-[4-nitro-3-(3-pyridinylmethylamino)phenyl]-1-piperazinyl]methanone](/img/structure/B1223936.png)
![1-cyclopropyl-6-fluoro-8-methoxy-7-[(3S)-3-methylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1223939.png)
![N-(2-fluorophenyl)-2-[[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-1-benzopyran-7-yl]oxy]acetamide](/img/structure/B1223940.png)
![N-(2-phenylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1223941.png)
![5-[[1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-4-pyrazolylidene]methylamino]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1223942.png)
![2-(4-methylphenyl)-N-[4-(4-morpholinyl)phenyl]-4-quinazolinamine](/img/structure/B1223943.png)
![5-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]-2-furancarboxamide](/img/structure/B1223949.png)
![N-[2-[(phenylmethyl)amino]-1,3-benzodioxol-2-yl]carbamic acid ethyl ester](/img/structure/B1223950.png)
